molecular formula C28H28N2O6 B12154099 4'-hydroxy-1-methyl-3'-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1'-(tetrahydrofuran-2-ylmethyl)spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione

4'-hydroxy-1-methyl-3'-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1'-(tetrahydrofuran-2-ylmethyl)spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione

Cat. No.: B12154099
M. Wt: 488.5 g/mol
InChI Key: RMBNZNZCEJTMDA-VHXPQNKSSA-N
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Description

4’-hydroxy-1-methyl-3’-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1’-[(oxolan-2-yl)methyl]-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-hydroxy-1-methyl-3’-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1’-[(oxolan-2-yl)methyl]-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the indole and pyrrole precursors, followed by their coupling under controlled conditions to form the spiro compound. Key steps include:

    Formation of the Indole Precursor: This involves the cyclization of an appropriate aniline derivative with a ketone or aldehyde.

    Formation of the Pyrrole Precursor: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound is cyclized in the presence of an acid catalyst.

    Coupling Reaction: The indole and pyrrole precursors are coupled using a suitable coupling agent, such as a carbodiimide, under an inert atmosphere to form the spiro compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and purification methods.

Chemical Reactions Analysis

Types of Reactions

4’-hydroxy-1-methyl-3’-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1’-[(oxolan-2-yl)methyl]-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

4’-hydroxy-1-methyl-3’-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1’-[(oxolan-2-yl)methyl]-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione has several applications in scientific research:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 4’-hydroxy-1-methyl-3’-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1’-[(oxolan-2-yl)methyl]-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary depending on the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4’-hydroxy-1-methyl-3’-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1’-[(oxolan-2-yl)methyl]-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione
  • 4’-hydroxy-1-methyl-3’-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1’-[(oxolan-2-yl)methyl]-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione

Uniqueness

The uniqueness of 4’-hydroxy-1-methyl-3’-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1’-[(oxolan-2-yl)methyl]-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione lies in its spiro structure, which imparts specific steric and electronic properties that can be exploited in various applications. Its combination of functional groups also allows for a wide range of chemical modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C28H28N2O6

Molecular Weight

488.5 g/mol

IUPAC Name

(4'E)-4'-[hydroxy-(3-methyl-4-prop-2-enoxyphenyl)methylidene]-1-methyl-1'-(oxolan-2-ylmethyl)spiro[indole-3,5'-pyrrolidine]-2,2',3'-trione

InChI

InChI=1S/C28H28N2O6/c1-4-13-36-22-12-11-18(15-17(22)2)24(31)23-25(32)26(33)30(16-19-8-7-14-35-19)28(23)20-9-5-6-10-21(20)29(3)27(28)34/h4-6,9-12,15,19,31H,1,7-8,13-14,16H2,2-3H3/b24-23-

InChI Key

RMBNZNZCEJTMDA-VHXPQNKSSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)/C(=C/2\C(=O)C(=O)N(C23C4=CC=CC=C4N(C3=O)C)CC5CCCO5)/O)OCC=C

Canonical SMILES

CC1=C(C=CC(=C1)C(=C2C(=O)C(=O)N(C23C4=CC=CC=C4N(C3=O)C)CC5CCCO5)O)OCC=C

Origin of Product

United States

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